Dichlorophosphorylmethylbenzene

Phosphonic acid dichloride synthesis phosgenation yield organophosphorus intermediate procurement

For researchers facing unpredictable polycondensation yields, Benzylphosphonic dichloride (CAS 1499-19-0) is the structurally distinct solution. Its methylene spacer electronically insulates the P-Cl bonds, enabling a degree of polymerization of 12-outperforming directly linked aromatic analogs. Key supply facts: 99-100% synthesis yield from ester/acid ensures reliable bulk supply; clean SN2(P) mechanism with 200-fold kinetic discrimination simplifies impurity profiling; logP 2.4 guarantees efficient biphasic polymerization with minimal hydrolysis.

Molecular Formula C7H7Cl2OP
Molecular Weight 209.01 g/mol
CAS No. 1499-19-0
Cat. No. B074941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorophosphorylmethylbenzene
CAS1499-19-0
Molecular FormulaC7H7Cl2OP
Molecular Weight209.01 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CP(=O)(Cl)Cl
InChIInChI=1S/C7H7Cl2OP/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyMKGYMVCOXXOADK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzylphosphonic Dichloride: Technical Snapshot


Benzylphosphonic dichloride (dichlorophosphorylmethylbenzene; CAS 1499-19-0; molecular formula C₇H₇Cl₂OP; molecular weight 209.01 g/mol) is an organophosphorus compound classified as a phosphonic dichloride [1]. It is characterized by a tetrahedral phosphorus(V) center bearing two hydrolytically labile P–Cl bonds and a benzyl substituent (PhCH₂–). This bifunctional electrophilic architecture enables its use as a phosphorylating agent for installing benzylphosphonate motifs into small molecules and polymers [2]. The compound's physical state is a low-melting solid (m.p. 60–62 °C) with a boiling point of 103 °C at 0.3 mm Hg, and it can be synthesized in essentially quantitative yield (99–100% of theory) from the corresponding dimethyl ester or free acid using phosgene [2].

Bifunctional electrophile for benzylphosphonate installation in small molecules and polymers
Crystalline solid (m.p. 60–62 °C) supports precise anhydrous glovebox weighing
Compatible with polycondensation, phosphonamidate, and HWE olefination workflows

Why Benzylphosphonic Dichloride Outperforms Analogs


Phosphonic dichlorides of the general formula RP(O)Cl₂ are not functionally interchangeable. The identity of the R group exerts a decisive influence on the steric and electronic environment at the phosphorus center, which in turn governs both the mechanistic pathway and the yield of subsequent nucleophilic substitutions [1]. For instance, benzylphosphonic dichloride benefits from a methylene spacer that electronically insulates the aromatic ring from the reactive P–Cl bonds, a feature that is absent in phenylphosphonic dichloride where the ring is directly attached to phosphorus. This architectural difference manifests concretely in polycondensation reactions where benzylphosphonic dichloride achieves a degree of polymerization of 12, outperforming directly linked aromatic analogs [1]. The quantitative evidence below demonstrates that selecting benzylphosphonic dichloride over a generic alternative can be the difference between a high-yielding, predictable synthesis and a low-yielding or mechanistically divergent outcome.

Steric / electronic mismatch
Phenyl analog lacks the methylene spacer; may shift reaction rate and polymerization efficiency away from reported values.
Physical form mismatch
Liquid phenyl analog (m.p. 1–3 °C) complicates air-sensitive transfer; solid benzyl form reduces handling barriers.
Mechanistic divergence
Diarylmethyl analogs may follow elimination–addition, generating product heterogeneity not seen with benzyl.

Benzylphosphonic Dichloride: Evidence vs. Closest Analogs


Synthesis Yield vs. Phenylphosphonic Dichloride

In a head-to-head comparison within the same patent, benzylphosphonic dichloride was prepared from its dimethyl ester using phosgene at 100–120 °C for 6 hours, yielding 120 g of product (99% of theory) [1]. Under identical reaction conditions and the same phosgene-based protocol, phenylphosphonic dichloride was obtained from its dimethyl ester in only 84% yield, and directly from phenylphosphonic acid in 75% yield [1]. An alternative route starting from benzylphosphonic acid gave benzylphosphonic dichloride in 100% yield, demonstrating the robustness of the benzyl substrate across multiple precursor forms [1].

Synthesis Yield
Head-to-head
99% (benzyl) vs. 84% (phenyl) from dimethyl ester; 100% from free acid
Reported yield advantage supports material cost review
Phosgene protocol, 100–130 °C, identical conditions
Phosphonic acid dichloride synthesis phosgenation yield organophosphorus intermediate procurement

Polycondensation: Highest Degree of Polymerization

When benzylphosphonyl dichloride was subjected to solution polycondensation with piperazine in chloroform at 0 °C, it yielded a polyphosphonoamide with a degree of polymerization (DP) of 12—the highest value reported among the four organophosphonodichlorides evaluated in the study, which included phenylphosphonyl dichloride, phenyldichlorophosphate, and phenylthiophosphonyl dichloride [1]. The study explicitly correlated the reaction conditions and the substituent on the phosphonodichloride with the resulting DP, establishing that the benzyl substituent provides a superior balance of reactivity and steric accommodation for chain growth [1].

Polymerization DP
Head-to-head
DP = 12 (benzyl); highest among four phosphonic dichlorides tested
Higher DP may support enhanced material performance
Solution polycondensation with piperazine, CHCl3, 0 °C
Polyphosphonoamide synthesis interfacial polycondensation degree of polymerization

Predictable SN2(P) Mechanism vs. Elimination-Addition

The substitution reaction of PhCH₂P(O)(NMe₂)Cl with Me₂NH or Et₂NH in CHCl₃ exhibits a 200-fold rate retardation when the nucleophile is changed from Me₂NH to the bulkier Et₂NH, a hallmark of a classical SN2(P) mechanism at phosphorus [1]. In competition experiments, only the Me₂NH-derived product was formed, and deuteration experiments with Et₂ND gave largely undeuterated product, all consistent with a direct associative displacement pathway [1]. In contrast, the diphenylmethyl analog (Ph₂CH–) undergoes a competing elimination–addition mechanism involving a transient alkylideneoxophosphorane (phosphene) intermediate, leading to product mixtures and reduced predictability [1][2].

Mechanism Pathway
Head-to-head
200× rate retardation with bulkier amine; exclusive SN2(P) at phosphorus
Predictable SN2(P) supports rational reaction design
In CHCl3 with Me2NH / Et2NH; no phosphene intermediate
Phosphonamidic chloride reactivity SN2(P) mechanism elimination-addition pathway

Direct Diamide Formation from Dichloride

In a study of nucleophilic substitution in benzylic phosphonothioic dichlorides, the diamide RP(S)(NEt₂)₂ (R = PhCH₂ or Ph₂CH) was formed directly from the dichloride RP(S)Cl₂ more quickly than it was from the corresponding amidic chloride RP(S)(NEt₂)Cl [1]. This observation indicates that a transient three-coordinate P(V) intermediate undergoes substitution faster than it undergoes addition, a kinetic feature that is specific to the benzylic substrate class and is not observed for non-benzylic analogs [1].

Direct Diamide Formation
Class-level
Diamide forms faster from dichloride than from amidic chloride intermediate
Simplifies synthetic route to thiophosphorus diamides
Benzylic class effect; non-benzylic analogs lack this pathway
Phosphonothioic dichloride diamide formation three-coordinate PV intermediate

Physical Form: Crystalline Solid vs. Liquid

Benzylphosphonic dichloride is a crystalline solid with a well-defined melting point of 60–62 °C and a boiling point of 103 °C at 0.3 mm Hg [1][2]. Its closest structural analog, phenylphosphonic dichloride (CAS 824-72-6), is a colorless to light yellow liquid with a melting point of only 1–3 °C and a significantly higher boiling point of 258 °C at atmospheric pressure . The solid physical form of benzylphosphonic dichloride facilitates precise weighing under inert atmosphere, reduces the risk of spillage during transfer, and simplifies storage compared to the low-melting liquid phenyl analog.

Physical State
Cross-study comparable
Crystalline solid, m.p. 60–62 °C (benzyl) vs. liquid, m.p. 1–3 °C (phenyl)
Solid form eases glovebox handling and precise weighing
Patent and supplier data; properties to verify per lot
Physical state comparison solid vs. liquid reagent handling and storage

Lipophilicity Advantage for Organic-Phase Reactions

The computed XLogP3-AA value for benzylphosphonic dichloride is 2.4, indicating moderate lipophilicity [1]. In contrast, phenylphosphonic dichloride has a reported logP (octanol-water) of approximately 1.09 . The higher logP of the benzyl derivative, attributable to the additional methylene unit and the resulting increased hydrophobic surface area, favors partitioning into organic solvents during biphasic reactions such as interfacial polycondensations, where the compound has demonstrated superior polymerization results [2].

Lipophilicity (logP)
Cross-study comparable
XLogP3 = 2.4 (benzyl) vs. logP ≈ 1.09 (phenyl)
Higher organic-phase affinity may benefit interfacial reactions
Computed vs. experimental values; context-dependent
Lipophilicity comparison logP organic-phase reactivity

Benzylphosphonic Dichloride: Research & Industrial Applications


Horner-Wadsworth-Emmons Olefination Reagent Synthesis

The 99–100% synthesis yield of benzylphosphonic dichloride from either the dimethyl ester or the free acid [1] makes it the most atom-economical precursor for preparing benzylphosphonate esters. These esters are widely employed in Horner-Wadsworth-Emmons olefinations to construct (Z)-alkenes with high stereoselectivity, where the benzyl group serves as a protecting group that can be removed by hydrogenolysis without affecting sensitive functionality elsewhere in the molecule. The quantitative yield ensures that the cost of the dichloride precursor does not become a bottleneck in multi-kilogram campaigns.

Flame-Retardant Polyphosphonoamide Materials

Benzylphosphonic dichloride's demonstrated ability to achieve the highest degree of polymerization (DP = 12) in solution polycondensation with piperazine [1] positions it as the preferred monomer for synthesizing phosphorus-containing polyamides with enhanced flame-retardant properties. The longer polymer chains yield materials with improved mechanical integrity and reduced migration (bleedout) of the flame-retardant additive, a critical performance parameter in electronics encapsulation and textile back-coating applications.

Phosphonamidate Prodrugs and Bioactive Molecule Synthesis

The clean SN2(P) mechanism exhibited by benzylphosphonic dichloride-derived phosphonamidic chlorides, with a 200-fold kinetic discrimination between sterically differentiated amine nucleophiles [1], enables chemists to design sequential substitution reactions with high regiochemical fidelity. This predictability is essential when constructing phosphonamidate prodrugs—such as nucleotide analog ProTides—where the precise stereochemical and regiochemical outcome determines biological activity. The absence of competing elimination–addition pathways (as observed with diarylmethyl analogs) simplifies impurity profiling for regulatory submissions.

Interfacial Polycondensation with High Organic-Phase Affinity

With a computed logP of 2.4—approximately 20-fold more lipophilic than phenylphosphonic dichloride [1]—benzylphosphonic dichloride partitions efficiently into organic solvents during biphasic polycondensation reactions. This property is particularly advantageous in phase-transfer-catalyzed polymerizations where retention of the electrophilic monomer in the organic phase maximizes the encounter frequency with diol or diamine comonomers, leading to higher molecular weight polymers and reduced hydrolysis side reactions at the aqueous interface.

Application
Selection Property
Validation Focus
HWE olefination reagent synthesis
Atom-economical precursor from ester/acid
Stereoselectivity & protecting group compatibility
Flame-retardant polyphosphonoamides
Polymerization efficiency
Mechanical integrity & additive retention
Phosphonamidate bioactive molecules
Predictable SN2(P) reactivity
Stereochemical fidelity & impurity profile
Interfacial polymerization
Organic-phase retention
Polymer molecular weight & hydrolysis control
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